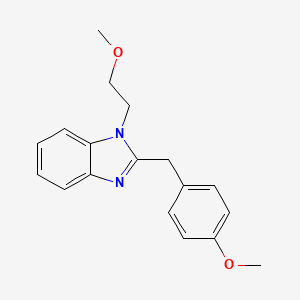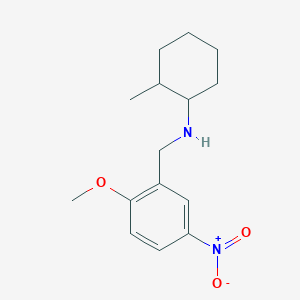
N-(2,4-difluorophenyl)-4-(propionylamino)benzamide
描述
N-(2,4-difluorophenyl)-4-(propionylamino)benzamide, commonly known as DFP-10825, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties. In
作用机制
DFP-10825 is believed to exert its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to gene silencing. Inhibition of HDACs by DFP-10825 results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DFP-10825 has also been shown to increase the acetylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In animal models of Alzheimer's disease, DFP-10825 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. It is readily synthesized using established methods and is stable under normal laboratory conditions. However, DFP-10825 has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. This can limit its use in certain assays. Additionally, DFP-10825 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
未来方向
There are several future directions for the study of DFP-10825. One area of research could focus on the development of water-soluble derivatives of DFP-10825 to improve its bioavailability and reduce the use of organic solvents. Another direction could be the investigation of the potential of DFP-10825 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to establish the safety and efficacy of DFP-10825 in humans, which could lead to its potential use as a therapeutic agent for cancer and Alzheimer's disease.
Conclusion:
In conclusion, DFP-10825 is a promising chemical compound with potential therapeutic applications in cancer and Alzheimer's disease. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. DFP-10825 exerts its effects by inhibiting HDACs and has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While DFP-10825 has some limitations, such as its solubility and lack of clinical data, there are several future directions for its study that could lead to its potential use as a therapeutic agent.
科学研究应用
DFP-10825 has been studied for its potential therapeutic applications in various diseases. It has been found to have anticancer properties and has shown promising results in preclinical studies against breast, colon, and lung cancer cells. DFP-10825 has also been studied for its potential use in treating Alzheimer's disease and has shown neuroprotective effects in animal models.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPMKLKWUNXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)

![3-(3-hydroxypropyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4385763.png)

![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)

![2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4385812.png)
